Target Engagement Profile: A Shift from Potent c-Raf to Multi-Kinase Inhibition
The 5-chloro analog demonstrates a fundamentally different target engagement profile compared to the 5-iodo analog, GW 5074. While GW 5074 is characterized as a potent and highly selective c-Raf1 inhibitor (IC50 = 9 nM), the 5-chloro compound is a more promiscuous inhibitor. Its initial characterization describes it as a general Raf kinase inhibitor with an IC50 < 1.0 µM, a potency that is at least two orders of magnitude weaker than GW 5074's effect on c-Raf1 [REFS-1, REFS-2]. This shift from high-potency, selective inhibition to a broader, lower-potency profile is a key differentiating factor.
| Evidence Dimension | Inhibition of c-Raf1 Kinase |
|---|---|
| Target Compound Data | IC50 < 1.0 µM (Raf kinase, unspecified isoform) |
| Comparator Or Baseline | GW 5074 (5-iodo analog); IC50 = 9 nM (c-Raf1) |
| Quantified Difference | >100-fold weaker inhibition of c-Raf1 by the target compound compared to the 5-iodo analog. |
| Conditions | Cell-free kinase inhibition assays; data compiled from independent sources. |
Why This Matters
This difference is critical for experimental design; GW 5074 is the superior choice for studies requiring potent and selective c-Raf1 blockade, whereas the target compound is not appropriate for this purpose.
- [1] European Patent Office. EP1003721B1: Benzylidene-1,3-dihydro-indol-2-one derivatives as receptor tyrosine kinase inhibitors, particularly of raf kinases. Published 2004-11-10. View Source
